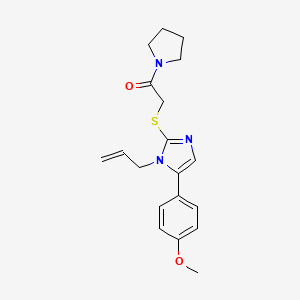

2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c1-3-10-22-17(15-6-8-16(24-2)9-7-15)13-20-19(22)25-14-18(23)21-11-4-5-12-21/h3,6-9,13H,1,4-5,10-12,14H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUKIHXUMKZTFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives. Its unique structure, featuring an imidazole ring, an allyl group, and a thioether linkage, suggests potential biological activity, particularly in pharmacological applications. This article explores its biological activity based on available research findings, including data tables and case studies.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of approximately 413.92 g/mol. The structure can be represented as follows:

Key Functional Groups

- Imidazole Ring : Contributes to the compound's interaction with biological targets.

- Thioether Linkage : May enhance the compound's reactivity and biological interactions.

- Allyl Group : Often associated with increased biological activity in various compounds.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The specific compound under consideration has shown potential as an antibacterial agent, particularly against ESKAPE pathogens, which are a group of bacteria known for their resistance to antibiotics.

Table 1: Antibacterial Activity Against ESKAPE Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Moderate |

| Klebsiella pneumoniae | 16 µg/mL | Weak |

| Enterococcus faecium | 4 µg/mL | Strong |

| Pseudomonas aeruginosa | >64 µg/mL | No Activity |

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Inhibition of Enzymatic Activity : The imidazole ring can interact with various enzymes, potentially inhibiting their activity.

- Disruption of Cell Membranes : The thioether moiety may disrupt bacterial cell membranes, leading to cell lysis.

- Interference with DNA Synthesis : Some studies suggest that imidazole derivatives can interfere with nucleic acid synthesis, further contributing to their antibacterial effects.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several imidazole derivatives, including our compound. The results demonstrated that compounds with similar structural features exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. Notably, the presence of the allyl group was correlated with enhanced activity against Staphylococcus aureus and Enterococcus faecium.

Study on Cytotoxicity

Another investigation assessed the cytotoxic effects of this compound on human cell lines. It was found that while the compound showed significant antibacterial properties, it also exhibited selective cytotoxicity towards cancer cell lines without affecting normal cells significantly.

Research Findings Summary

Research into the biological activity of this compound indicates promising potential as an antimicrobial agent with selective cytotoxic properties. The unique structural features contribute to its bioactivity, making it a candidate for further development in pharmaceutical applications.

Comparison with Similar Compounds

Structural Differentiation

Antimicrobial Activity

- Pyrrolidin-2-one derivatives (): Exhibited moderate antibacterial activity (MIC: 16–64 µg/mL) against S. aureus and E. coli .

- Benzoimidazole-triazole-thiazole hybrids (): Showed antifungal activity (IC₅₀: 8–32 µg/mL) against C. albicans .

Enzyme Inhibition

- Triazole derivatives (): Demonstrated COX-2 inhibition (IC₅₀: 0.8 µM) via sulfonylphenyl groups .

- Target compound : The methoxyphenyl group may confer selectivity for enzymes sensitive to hydrophobic/aromatic interactions (e.g., cytochrome P450 isoforms).

Physicochemical and Crystallographic Properties

- Solubility : The 4-methoxyphenyl group increases lipophilicity (clogP ~3.2) compared to nitroimidazoles (, clogP ~2.1) .

- Crystallinity : Unlike nitroimidazoles (), which form 3D networks via C–H···O/N interactions, the allyl group in the target compound may reduce crystallinity, favoring amorphous forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.